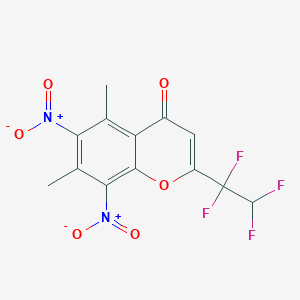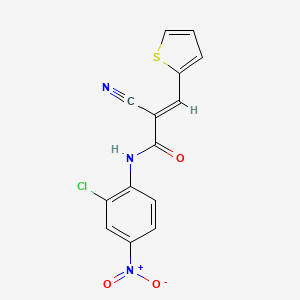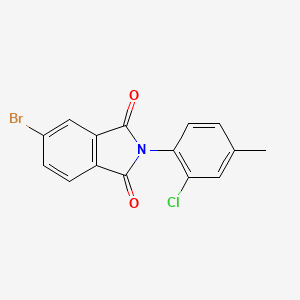![molecular formula C28H27N5O3 B11651413 N-[(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino]{[(4-methylphenyl)carbonyl]amino}methylidene]-4-methylbenzamide](/img/structure/B11651413.png)
N-[(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino]{[(4-methylphenyl)carbonyl]amino}methylidene]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Z)-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO-4-METHYLBENZOYL]IMINO})METHYL]-4-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes quinazoline and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Z)-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO-4-METHYLBENZOYL]IMINO})METHYL]-4-METHYLBENZAMIDE typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of ethoxy and methyl groups through alkylation reactions.
Coupling Reactions: Formation of the final compound through coupling reactions, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Z)-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO-4-METHYLBENZOYL]IMINO})METHYL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinazoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(Z)-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO-4-METHYLBENZOYL]IMINO})METHYL]-4-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(Z)-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO-4-METHYLBENZOYL]IMINO})METHYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(6-Ethoxy-4-methylquinazolin-2-yl)guanidine: Shares a similar quinazoline core but differs in functional groups.
2-{[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}-6-methoxy-phenol: Contains a benzothiazole moiety instead of a quinazoline.
Uniqueness
N-(Z)-[(6-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO-4-METHYLBENZOYL]IMINO})METHYL]-4-METHYLBENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C28H27N5O3 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-[N'-(6-ethoxy-4-methylquinazolin-2-yl)-N-(4-methylbenzoyl)carbamimidoyl]-4-methylbenzamide |
InChI |
InChI=1S/C28H27N5O3/c1-5-36-22-14-15-24-23(16-22)19(4)29-27(30-24)33-28(31-25(34)20-10-6-17(2)7-11-20)32-26(35)21-12-8-18(3)9-13-21/h6-16H,5H2,1-4H3,(H2,29,30,31,32,33,34,35) |
InChI Key |
LGYSYQGSKUPTRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)N=C(NC(=O)C3=CC=C(C=C3)C)NC(=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Phenylethyl)-4-propoxy-N-[(4-propoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B11651331.png)
![4,4,5,8-tetramethyl-2-[4-(propan-2-yl)phenyl]-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11651340.png)
![2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B11651345.png)

![dimethyl 2-[2,2-dimethyl-1-(phenylcarbonyl)-6-[(phenylcarbonyl)oxy]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11651354.png)
![5-(3-chloro-2-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11651360.png)
![2-{[2-(dipropylamino)ethyl]sulfanyl}-6-hydroxy-3-phenyl-5-(propan-2-yl)pyrimidin-4(3H)-one](/img/structure/B11651376.png)


![(5E)-5-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651394.png)
![(4E)-4-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11651401.png)
![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(pyridin-3-yl)-1,3,5-triazin-2-amine](/img/structure/B11651403.png)

![(6Z)-6-(3-bromo-5-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651406.png)
